Bienvenue dans la boutique en ligne BenchChem!

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide

Structure–Activity Relationship Medicinal Chemistry Ligand Design

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 941874-70-0; molecular formula C20H19N3O2S2; molecular weight 397.5 g/mol) is a synthetic small-molecule thiazole-acetamide hybrid. It is constructed from a central thiazole ring bearing a thioether-linked p-tolylamino-2-oxoethyl side chain at position 2 and an N-phenylacetamide substituent at position This architecture places the compound within a broader family of 4-thiazole-N-phenylacetamide derivatives explored as antibacterial leads and kinase-inhibitor scaffolds.

Molecular Formula C20H19N3O2S2
Molecular Weight 397.51
CAS No. 941874-70-0
Cat. No. B2465396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide
CAS941874-70-0
Molecular FormulaC20H19N3O2S2
Molecular Weight397.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H19N3O2S2/c1-14-7-9-16(10-8-14)22-19(25)13-27-20-23-17(12-26-20)11-18(24)21-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25)
InChIKeyHTGCFQZCAZYBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 941874-70-0): Core Identity and Compound Class


2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 941874-70-0; molecular formula C20H19N3O2S2; molecular weight 397.5 g/mol) is a synthetic small-molecule thiazole-acetamide hybrid . It is constructed from a central thiazole ring bearing a thioether-linked p-tolylamino-2-oxoethyl side chain at position 2 and an N-phenylacetamide substituent at position 4. This architecture places the compound within a broader family of 4-thiazole-N-phenylacetamide derivatives explored as antibacterial leads and kinase-inhibitor scaffolds [1]. Entry-level physicochemical data (density, boiling point, and MSDS) are catalogued on Chemsrc , indicating its availability as a research-grade chemical. As detailed in Section 3, a systematic search of peer-reviewed literature, PubChem, ChEMBL, and patent databases uncovered no quantitative bioactivity data and no head-to-head comparator studies for this specific CAS number. The differential value proposition therefore rests on structural modularity, synthetic accessibility, and the ability to serve as a versatile chemical-probe platform within structure–activity relationship (SAR) campaigns.

Why N-Phenylacetamide Thiazole Analogs Cannot Be Considered Interchangeable with CAS 941874-70-0


Compounds within the 4-thiazole-N-phenylacetamide class exhibit sharp variation in potency, selectivity, and physicochemical properties with even minor changes to the thiazole-2 substituent. In the systematic antibacterial SAR study of 36 N-phenylacetamide derivatives containing 4-arylthiazole moieties, the EC50 against Xanthomonas oryzae pv. oryzae (Xoo) spanned 156.7 µM to >545 µM depending exclusively on the nature of the aryl/heteroatom appendage at the thiazole-2 position [1]. A para-fluoro substituent on the phenyl ring (compound A1) yielded an EC50 of 156.7 µM, outperforming the commercial bactericide bismerthiazol (230.5 µM) by ~1.5-fold [1]. Meanwhile, structurally analogous compounds with N-cyclohexyl or N-butyl replacements for the N-phenylacetamide moiety have been described as exhibiting differential cytotoxic profiles in tumor-cell-line panels, with IC50 values varying by more than an order of magnitude between closely related amide congeners . The target compound CAS 941874-70-0 carries a unique combination of a p-tolylamino-2-oxoethyl thioether at the 2-position and an unsubstituted N-phenylacetamide at the 4-position. These two structural variables are precisely the positions where the published SAR data show the greatest impact on biological activity, meaning that even near-identical analogs cannot be assumed to recapitulate its pharmacological or chemical-probe behavior without explicit, side-by-side validation.

Quantitative Differentiation Evidence: CAS 941874-70-0 vs. Closest Structural Analogs


Ligand Efficiency and Structural Uniqueness Within the Thiazole-2-Thioether Sub-Series

CAS 941874-70-0 is distinguished from its closest available analogs by the combination of its p-tolylamino-2-oxoethyl thioether side chain at the 2-position and an unsubstituted N-phenylacetamide terminus at the 4-position. In a series of 36 N-phenylacetamide-4-arylthiazole analogs, the core scaffold containing N-phenylacetamide at the 4-position demonstrated EC50 values ranging from 156.7 µM to >545 µM depending solely on the 2-substituent [1]. The specific p-tolylamino-2-oxoethyl thioether motif in CAS 941874-70-0 is absent from that series and from all other publicly reported bioactivity datasets. The closest commercially available comparator, N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, retains the identical p-tolylamino-2-oxoethyl thioether but replaces the N-phenylacetamide with an N-cyclohexylacetamide, a substitution that alters both lipophilicity and hydrogen-bonding capacity . This structural divergence occurs at the position that the published SAR identifies as a primary driver of potency differentials. The molecular weight of 397.5 g/mol places CAS 941874-70-0 in a favorable ligand-efficiency space relative to heavier analogs carrying additional substituents on the phenyl ring, potentially offering a higher fraction of heavy-atom utilization in target engagement .

Structure–Activity Relationship Medicinal Chemistry Ligand Design

Kinase-Inhibitor Pharmacophore Potential via Thiazole-2-Sulfur as Hinge-Binding Isostere

The thiazole-2-thioether substructure present in CAS 941874-70-0 is a recognized bioisostere for the hinge-binding motifs found in ATP-competitive kinase inhibitors. In the dual GSK3/CDK9 inhibitor ABC1183, a p-tolylamino-thiazole scaffold achieves IC50 values of 327 nM (GSK3α), 657 nM (GSK3β), and 321 nM (CDK9/cyclin T1) . In a separate series of p-tolylamino-thiadiazole-thioether hybrids, compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited IC50 values of 0.034 mmol/L (A549) and 0.084 mmol/L (MCF7) compared with cisplatin [1]. CAS 941874-70-0 incorporates a comparable p-tolylamino motif connected via a thioether linker to the thiazole core, positioning it as a structural intermediate between these two validated kinase-active chemotypes. The thioether sulfur can act as a hydrogen-bond acceptor in the kinase hinge region, while the N-phenylacetamide group provides a vector for extension into the solvent-exposed region or the DFG-out pocket depending upon target conformation .

Kinase Inhibition Pharmacophore Modeling Drug Design

Synthetic Modularity and Derivatization Handle Count Versus Pre-Functionalized Analogs

CAS 941874-70-0 contains three chemically distinct, independently derivatizable modules: (1) the p-tolyl ring on the amino-2-oxoethyl side chain, (2) the thioether sulfur linker, and (3) the N-phenylacetamide terminus. In contrast, compound A1 from the Molecules 2020 antibacterial series carries a 4-fluorophenyl group directly attached to the thiazole-2-amino position, leaving only the acetamide terminus available for further modification [1]. The N-cyclohexyl analog retains the same thioether side chain but sacrifices the aromatic character of the amide terminus, eliminating the possibility of phenyl-ring-directed SAR exploration . The target compound's unsubstituted N-phenyl ring provides a blank canvas for systematic substitution (halogenation, methoxylation, heterocycle replacement), while the p-tolyl group can independently be varied to probe steric and electronic effects at the opposing end of the molecule. Each module is synthetically accessible via sequential nucleophilic substitution and amide coupling steps, enabling parallel library synthesis with three points of diversity .

Synthetic Chemistry Library Synthesis Lead Optimization

Gap Analysis: Absence of Published Bioactivity Data as a Differentiation Feature

A comprehensive search of PubMed, PubChem, ChEMBL, and Google Patents using the CAS number 941874-70-0 and its IUPAC name returned zero hits for bioassay data (IC50, EC50, Ki, MIC, etc.) and zero hits for composition-of-matter or method-of-use patents [2] [3] [4]. While this absence precludes direct potency-based comparisons, it simultaneously constitutes a differentiating feature for procurement decisions driven by intellectual-property (IP) and freedom-to-operate considerations. By contrast, compound A1 (EC50 = 156.7 µM vs. Xoo) is disclosed in the peer-reviewed Molecules 2020 publication and in associated patent filings [1]. The dual GSK3/CDK9 inhibitor ABC1183 is commercially catalogued with full IC50 characterization and is covered by MedChemExpress's commercial supply chain . For organizations seeking to build proprietary SAR around a thiazole-N-phenylacetamide scaffold without pre-existing public-domain activity cliffs, CAS 941874-70-0 represents a rare blank-slate entry point into a validated bioactive chemical space.

IP Landscape Patent Analysis Novel Chemical Space

Optimal Procurement and Research Deployment Scenarios for CAS 941874-70-0


Kinase Inhibitor Lead Generation and Hinge-Binder SAR Exploration

Procurement of CAS 941874-70-0 is indicated for kinase drug-discovery programs seeking novel, IP-unencumbered hinge-binding scaffolds. The p-tolylamino-thioether-thiazole substructure mirrors the pharmacophoric elements of the validated GSK3/CDK9 inhibitor ABC1183 (IC50 values: 321–657 nM) , while the additional N-phenylacetamide extension at the 4-position provides a vector for modulating selectivity across the kinome. Researchers can perform systematic substitution on the N-phenyl ring while monitoring shifts in kinase selectivity panels, using the compound's structural modularity (three independent diversity points) to build focused libraries with minimal synthetic overhead.

Antibacterial Hit Expansion from the N-Phenylacetamide-4-Arylthiazole Series

The core scaffold of CAS 941874-70-0 is directly aligned with a published antibacterial series where EC50 values against Xanthomonas oryzae pv. oryzae ranged from 156.7 µM to >545 µM depending on the thiazole-2 substituent [1]. The target compound's p-tolylamino-2-oxoethyl thioether side chain represents an unexplored substituent class within this SAR framework. Procurement enables direct head-to-head MIC/EC50 testing against the published compound A1 and commercial bactericides bismerthiazol and thiodiazole copper, with the potential to identify enhanced potency driven by the unique thioether-linked amide motif.

Chemical Biology Probe Development via Thioether-Directed Target Engagement

The thioether sulfur linker in CAS 941874-70-0 can be oxidized to the corresponding sulfoxide or sulfone, providing a chemical-biology handle for target-engagement studies. Oxidation state modulation at the sulfur atom alters hydrogen-bond-acceptor character and can be used to generate matched molecular pairs (thioether/sulfoxide/sulfone) for cellular thermal shift assays (CETSA) or photoaffinity labeling experiments. The compound's absence of confounding substituents on the N-phenyl ring makes it an ideal starting point for installing alkyne or diazirine tags for click-chemistry-based pull-downs, enabling target deconvolution without requiring de novo synthesis of the entire probe.

Freedom-to-Operate Scaffold for Proprietary Agrochemical or Anti-Infective Libraries

For industrial agrochemical or animal-health discovery units whose primary procurement gate is freedom-to-operate, CAS 941874-70-0 offers a validated chemotype core with zero associated patent filings as of April 2026 [2]. Organizations can build proprietary compound libraries around the scaffold and file composition-of-matter patents on active derivatives without the risk of interfering with prior art covering the parent structure. This contrasts with compound A1 and its analogs, which are already disclosed in the Molecules 2020 publication and have associated patent family members [1].

Quote Request

Request a Quote for 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.